molecular formula C19H21N5O2 B2473743 5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852439-98-6

5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2473743
CAS RN: 852439-98-6
M. Wt: 351.41
InChI Key: COFCXXOPMBRNMP-UHFFFAOYSA-N
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Description

“5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with potential pharmacological properties. It belongs to the class of Janus kinase (JAK) inhibitors and has been studied for its role in modulating immune responses and inflammation . The compound’s structure includes a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a methylpiperidine moiety.

Scientific Research Applications

Antitumor Activities

A novel series of pyrazolopyrimidine derivatives exhibited significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. These compounds were synthesized via condensation processes and demonstrated to have structure-activity relationships that could be valuable in cancer treatment strategies (Rahmouni et al., 2016). Additionally, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, showing promising results against the MCF-7 human breast adenocarcinoma cell line, with specific derivatives revealing potent inhibitory activities (Abdellatif et al., 2014).

Antimicrobial Properties

Several studies have synthesized and evaluated pyrazolopyrimidine derivatives for their antimicrobial activities. For instance, a study synthesized a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and found that some compounds exhibited moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. One compound, in particular, showed superior activity compared to standard antibiotics, suggesting its potential as a lead compound for further development (El-sayed et al., 2017).

Anti-inflammatory Agents

Pyrazolopyrimidine compounds have also been investigated for their potential as anti-inflammatory agents. One study synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory properties. Among these, certain compounds demonstrated significant activity and a better therapeutic index than standard drugs, indicating their potential for development into non-steroidal anti-inflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).

properties

IUPAC Name

5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-7-9-22(10-8-14)17(25)12-23-13-20-18-16(19(23)26)11-21-24(18)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCXXOPMBRNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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